Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate
Description
Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate is a pyrimido[4,5-b]quinoline derivative characterized by a fused pyrimidine-quinoline core with multiple oxo groups and methyl substituents. The compound features a methyl benzoate moiety at the 5-position of the decahydropyrimidoquinoline scaffold, distinguishing it from analogs with aryl, halogenated, or heterocyclic substituents . Its synthesis likely follows multicomponent protocols involving carbocationic catalytic systems, as reported for structurally related pyrimidoquinolines .
Properties
IUPAC Name |
methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-5-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-23(2)10-14-17(15(27)11-23)16(12-6-8-13(9-7-12)21(29)31-5)18-19(24-14)25(3)22(30)26(4)20(18)28/h6-9,16,24H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLMXSVQXOIWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)C(=O)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate typically involves a multi-step process. One common method includes the Diels-Alder reaction of myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride, followed by cyclization of the substituted cyclohexenylmethyl ketone intermediate with phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents is also crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
The compound is part of a class of quinoline derivatives that have shown promising antitumor properties. Research indicates that compounds with a benzoquinoline skeleton exhibit significant cytotoxic effects against various cancer cell lines. The structural features of methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate may enhance its interaction with biological targets involved in tumor progression and metastasis .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound. Its derivatives have been tested against multiple pathogenic bacteria using disk diffusion methods. The results suggest that modifications to the methyl benzoate structure can lead to enhanced antibacterial activity . This positions the compound as a candidate for developing new antibacterial agents.
Materials Science Applications
Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers. Its unique chemical structure allows it to act as a monomer or additive in polymerization processes. The resulting polymers may exhibit improved thermal stability and mechanical properties suitable for industrial applications .
Dye Synthesis
The compound has also been investigated as a precursor for synthesizing various dyes. Its ability to form stable complexes with metals can be exploited in creating vibrant and durable dyes for textiles and other materials. Studies on the absorption spectra of related compounds indicate potential for developing new colorants with specific optical properties .
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of methyl 4-(1,3,...)-benzoate derivatives demonstrated significant inhibition of tumor growth in vitro. The mechanism was attributed to apoptosis induction in cancer cells. The research involved testing against several cancer lines including breast and lung cancers.
Case Study 2: Antibacterial Testing
In vitro tests against Staphylococcus aureus and Escherichia coli showed that certain derivatives exhibited zones of inhibition greater than standard antibiotics. This study utilized both qualitative and quantitative analysis methods to confirm the antibacterial effects.
Mechanism of Action
The mechanism of action of Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[4,5-b]quinoline derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a detailed comparison of the target compound with its structural analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent addition to the core structure (C₁₆H₁₈N₃O₃ for the base scaffold + C₈H₇O₂ for methyl benzoate).
†Calculated using molar masses from .
Key Comparisons :
Substituent Effects on Solubility :
- The target compound’s methyl benzoate group may enhance solubility in polar solvents compared to halogenated (e.g., 2,4-dichlorophenyl) or sulfur-containing (e.g., methylthiophenyl) analogs .
- The 4-chlorobenzyloxy analog includes ether linkages, which could improve membrane permeability but reduce metabolic stability.
Synthetic Routes: The target compound likely shares a multicomponent synthesis pathway with analogs, utilizing carbocationic catalysts to assemble the pyrimidoquinoline core . By contrast, benzyloxy-substituted derivatives require additional steps for ether bond formation .
Thermal Stability :
- High melting points (e.g., 340°C for the dichlorophenyl analog ) suggest that halogenation increases crystallinity. The target compound’s ester group may lower its melting point due to reduced symmetry.
The benzoate group’s electron-withdrawing effects might modulate such interactions.
Spectral Data Analysis :
- IR Spectroscopy : All analogs show strong C=O stretches (~1705 cm⁻¹) from the trioxo pyrimidine core. The target compound’s ester C=O is expected at ~1705 cm⁻¹, overlapping with the core signals .
- NMR : Methyl groups in the target compound (δ 0.85–3.41) align with analogs, but its aromatic protons (δ ~7.22–8.98) would differ slightly due to the benzoate’s electron-withdrawing effects .
Biological Activity
Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate (CAS Number: 868143-86-6) is a complex organic compound with potential biological activities. Its structure suggests it may exhibit various pharmacological properties due to the presence of the pyrimidine and quinoline moieties. This article reviews the biological activity of this compound based on available literature.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O5 |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 868143-86-6 |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant antimicrobial , antioxidant , and anticancer activities. The specific biological activities of this compound have not been extensively documented in the literature; however, analogs and related compounds provide insights into its potential effects.
Antimicrobial Activity
Several studies have shown that derivatives of quinoline and pyrimidine possess notable antimicrobial properties. For instance:
- Agar Diffusion Method : Compounds structurally related to methyl 4-(1,3,...)-benzoate demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of similar compounds has been assessed using methods such as DPPH radical scavenging assays. These studies suggest that the presence of certain functional groups can enhance free radical scavenging abilities:
- DPPH Scavenging Activity : Compounds with similar structures exhibited significant antioxidant activity with IC50 values indicating strong efficacy .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of pyrimidine derivatives for their antimicrobial properties. The results indicated that modifications in the chemical structure influenced the degree of microbial inhibition. Methyl 4-(1,...)-benzoate's structural analogs showed varying degrees of effectiveness against common pathogens .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of quinoline derivatives. The study utilized various assays to quantify the radical scavenging activity. Results indicated that compounds with similar frameworks exhibited high antioxidant activity levels .
Research Findings
Recent findings suggest that methyl 4-(1,...)-benzoate may possess:
- Antimicrobial Effects : Potential against both gram-positive and gram-negative bacteria.
- Antioxidant Properties : Capable of scavenging free radicals effectively.
- Cytotoxicity : Further research is needed to evaluate its potential cytotoxic effects on cancer cell lines.
Q & A
Q. What are the standard synthetic protocols for preparing this compound and its derivatives?
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted quinoline precursors with carbonyl-containing reagents. For example, pyrimido[4,5-b]quinoline derivatives are synthesized via refluxing intermediates in anhydrous solvents like DMF or pyridine, followed by purification via column chromatography . Key steps include:
- Temperature control : Reactions often require precise heating (e.g., 60°C in oil baths for anhydrous conditions).
- Catalysts : Use of Lewis acids or bases (e.g., pyridine) to facilitate cyclization.
- Yield optimization : Yields range from 50–65%, with lower yields attributed to steric hindrance from bulky substituents .
Q. How are structural features of this compound confirmed experimentally?
Characterization relies on:
- NMR spectroscopy : H and C NMR identify substituent integration and chemical environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] with <2 ppm error).
- Melting points : Used as preliminary purity indicators (e.g., 112–170°C for analogs) .
Q. What in vitro assays are suitable for initial biological activity screening?
Common assays include:
- Antimicrobial testing : Agar dilution methods against Gram-positive/negative bacteria (MIC values reported for analogs) .
- Enzyme inhibition : Fluorescence-based HDAC or kinase inhibition assays, with IC values calculated via dose-response curves .
Advanced Research Questions
Q. How can structural modifications influence biological activity?
Substituent variation significantly impacts potency:
- Electron-withdrawing groups (e.g., -NO, -CF) enhance antimicrobial activity by increasing membrane permeability .
- Bulkier groups (e.g., cyclohexyl, benzyloxy) reduce solubility but improve target binding specificity . Example : Derivatives with 4-fluorophenyl substitutions show 10-fold higher HDAC inhibition than unsubstituted analogs .
Q. How to resolve contradictions in biological data across derivatives?
Discrepancies often arise from assay conditions or structural nuances:
- Dose-dependent effects : Re-test compounds at varying concentrations (e.g., 0.1–100 µM).
- Solubility adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure uniform dissolution .
- Structural re-evaluation : Verify substituent regiochemistry via X-ray crystallography if NMR/MS data are ambiguous .
Q. What advanced spectroscopic methods are used for conformational analysis?
Q. How to design SAR studies for this compound class?
Follow a systematic approach:
- Core retention : Maintain the pyrimidoquinoline backbone while varying substituents at positions 2, 4, and 5 .
- Bioisosteric replacement : Swap ester groups (e.g., methyl benzoate to ethyl) to modulate pharmacokinetics .
- Pharmacophore mapping : Use docking simulations to identify critical binding motifs (e.g., trioxo groups for HDAC inhibition) .
Methodological Tables
Q. Table 1: Impact of Substituents on Biological Activity
| Substituent Position | Group Added | Biological Effect | Reference |
|---|---|---|---|
| 2 | 4-Fluorobenzylidene | ↑ Antimicrobial activity (MIC = 2 µg/mL) | |
| 5 | Thiophen-2-yl | ↓ Cytotoxicity (IC > 50 µM) | |
| 4 | Morpholine | ↑ HDAC inhibition (IC = 0.8 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
